molecular formula C15H22O3 B14375645 Ethyl 7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate CAS No. 90122-57-9

Ethyl 7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate

Cat. No.: B14375645
CAS No.: 90122-57-9
M. Wt: 250.33 g/mol
InChI Key: XYPYLZBUCRXETN-UHFFFAOYSA-N
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Description

Ethyl 7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate is an organic compound that belongs to the class of enoate esters. This compound features a unique structure with a cyclohexenone ring and an ethyl ester group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate typically involves the reaction of cyclohexenone derivatives with ethyl acetoacetate under basic conditions. The reaction proceeds through a Michael addition followed by an esterification process. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enoate ester to saturated esters or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyclohexen-1-one-4-carboxylate
  • Methyl 7-(2-oxocyclohex-3-EN-1-YL)hept-2-enoate
  • Ethyl 7-(2-oxocyclohex-3-EN-1-YL)oct-2-enoate

Uniqueness

This compound stands out due to its specific structural features, which confer unique reactivity and biological activity

Properties

CAS No.

90122-57-9

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 7-(2-oxocyclohex-3-en-1-yl)hept-2-enoate

InChI

InChI=1S/C15H22O3/c1-2-18-15(17)12-6-4-3-5-9-13-10-7-8-11-14(13)16/h6,8,11-13H,2-5,7,9-10H2,1H3

InChI Key

XYPYLZBUCRXETN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCC1CCC=CC1=O

Origin of Product

United States

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